molecular formula C4H5NO3 B1228922 4-Oxo-2-azetidinecarboxylic acid CAS No. 98019-65-9

4-Oxo-2-azetidinecarboxylic acid

Cat. No.: B1228922
CAS No.: 98019-65-9
M. Wt: 115.09 g/mol
InChI Key: YSPMLLKKKHCTBN-UHFFFAOYSA-N
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Description

4-Oxo-2-azetidinecarboxylic acid (CAS: 16404-94-7) is a four-membered β-lactam heterocyclic compound with a carboxyl group at the 2-position and a ketone at the 4-position. Its (S)-enantiomer is particularly significant in pharmaceutical synthesis, serving as a precursor for β-lactam antibiotics (e.g., carbapenems), NMDA receptor antagonists, and peptide mimetics . The compound exhibits a highly asymmetric β-lactam ring due to intramolecular hydrogen bonding, contributing to its reactivity and biological interactions . Its neutral species at room temperature and crystalline structure (space group P2₁2₁2₁) have been resolved via synchrotron powder diffraction .

Preparation Methods

Chemical Synthesis from L-Aspartic Acid

The most well-documented route to 4-oxo-2-azetidinecarboxylic acid involves L-aspartic acid as the starting material. This method, pioneered by Rodríguez-Galán et al., leverages the stereochemical integrity of L-aspartic acid to produce the (S)-enantiomer of the target compound .

Preparation of (S)-4-Benzyloxycarbonyl-2-azetidinone

The synthesis begins with the protection of L-aspartic acid’s α-amino group using benzyloxycarbonyl (Cbz) chloride. This step yields (S)-4-benzyloxycarbonyl-2-azetidinone, a stable intermediate that preserves the stereochemistry of the parent amino acid. The reaction typically proceeds in anhydrous dichloromethane under basic conditions (triethylamine) at 0–5°C to minimize side reactions .

Hydrogenation to (S)-(-)-4-Oxo-2-azetidinecarboxylic Acid

The Cbz-protected azetidinone undergoes catalytic hydrogenation to remove the benzyloxycarbonyl group. In a Parr hydrogenator, the intermediate is dissolved in isopropanol and treated with 5% palladium on carbon (Pd/C) under 1.5 atm hydrogen pressure at room temperature . The reaction completes within 15–20 minutes, after which the catalyst is filtered, and the solvent is evaporated. Crystallization from hexane yields pure (S)-(-)-4-oxo-2-azetidinecarboxylic acid with an optical rotation of [α]D25=48[α]_D^{25} = -48 to 44-44^\circ (C=1 in MeOH) .

Alternative Synthetic Routes

Cyclization of β-Keto Esters

An alternative approach involves the cyclization of β-keto esters with ethylene oxide. This method, though less commonly employed, offers a pathway to racemic this compound. The reaction is conducted in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at −78°C to facilitate ring closure. However, this route suffers from low yields (∼30%) due to competing side reactions, such as ester hydrolysis and ketone reduction.

Oxidation of 4-Vinyl-2-azetidinone

Pietsch (1976) demonstrated the oxidation of 4-vinyl-2-azetidinone using ozone or potassium permanganate to introduce the 4-oxo group . The vinyl group is cleaved to form a ketone, yielding this compound. While effective, this method requires stringent control over oxidation conditions to prevent over-oxidation of the azetidine ring.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors have been adopted to optimize the hydrogenation step, ensuring consistent product quality . Key considerations include:

  • Catalyst Recycling : Pd/C catalysts are recovered and reused to reduce costs.

  • Solvent Systems : Isopropanol-water mixtures (9:1 v/v) enhance solubility and facilitate rapid crystallization .

  • Purification : Gradient recrystallization from hexane-ethyl acetate mixtures achieves >99% purity, meeting pharmaceutical-grade standards .

Comparative Analysis of Preparation Methods

Method Starting Material Yield Advantages Limitations
L-Aspartic Acid Route L-Aspartic acid60–70%High stereochemical purity, scalableMulti-step synthesis, costly reagents
β-Keto Ester CyclizationEthyl acetoacetate25–30%Simple starting materialsLow yield, racemic product
4-Vinyl Oxidation 4-Vinyl-2-azetidinone40–50%Direct introduction of 4-oxo groupRequires specialized precursors

Chemical Reactions Analysis

Types of Reactions: D-Pyroaspartic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ruthenium catalysts and peroxides.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Development

4-Oxo-2-azetidinecarboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows it to be utilized in the development of drugs targeting neurological disorders, particularly as a building block for NMDA receptor antagonists and β-lactam antibiotics.

Case Study: Synthesis of NMDA Receptor Antagonists

Research has demonstrated that derivatives of this compound are effective in synthesizing NMDA receptor antagonists. These compounds are vital for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The synthesis process involves the transformation of this compound into various derivatives through chemical reactions that enhance their pharmacological properties .

Amino Acid Synthesis

This compound plays a pivotal role in the synthesis of novel amino acids, which are essential for creating peptides and proteins used in biotechnological applications. The ability to modify the azetidine ring structure allows for the creation of diverse amino acid derivatives.

Data Table: Amino Acids Synthesized from this compound

Amino Acid DerivativeMethod of SynthesisYield (%)
L-Aspartic AcidHydrogenation from azetidinone85
β-Lactam AntibioticsOxidation of vinyl azetidinoneVariable
PolyaspartatesAnionic ring-opening polymerizationHigh

Biochemical Research

Researchers utilize this compound to investigate metabolic pathways and enzyme interactions. Its structural properties enable the study of biological mechanisms that could lead to new therapeutic targets.

Case Study: Enzyme Interaction Studies

In biochemical studies, this compound has been employed to analyze enzyme kinetics and mechanisms. For instance, its interaction with specific enzymes has been shown to alter metabolic pathways significantly, providing insights into potential drug targets for metabolic disorders .

Material Science

In material science, this compound is applied in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics in these materials.

Data Table: Material Applications

Material TypeApplicationProperties Enhanced
PolymersBiodegradable plasticsIncreased strength
CoatingsProtective coatings for metalsImproved corrosion resistance
Conductive MaterialsOrganic electronicsEnhanced conductivity

Analytical Chemistry

The compound is also utilized in various analytical methods such as chromatography and spectroscopy. Its ability to form distinct chemical interactions allows for improved detection and quantification of complex mixtures.

Case Study: Chromatographic Techniques

Studies have shown that incorporating this compound into chromatographic systems enhances separation efficiency and resolution, making it a valuable tool in analytical laboratories .

Mechanism of Action

The mechanism by which D-Pyroaspartic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to participate in various biochemical reactions, influencing enzyme activity and protein interactions. The exact molecular targets and pathways involved are still under investigation, but its role as a synthetic intermediate suggests it can modulate multiple biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with 4-oxo-2-azetidinecarboxylic acid but differ in ring size, substituents, or electronic properties:

Oxothiazolidinecarboxylic Acid (C₄H₅NO₃S, CAS: 19750-45-9)

  • Structure : Five-membered thiazolidine ring with a sulfur atom and ketone group.
  • Key Features :
    • Sulfur atom enhances metabolic stability and electronic delocalization.
    • Acts as a prodrug for cysteine, releasing thiol groups in vivo .
  • Applications : Therapeutic agent for oxidative stress and liver disorders .

3-Azetidinecarboxylic Acid (CAS: Not explicitly listed)

  • Key Features :
    • Exists as a zwitterion at physiological pH, improving solubility.
    • Nearly symmetric ring structure (space group P2₁/m), contrasting with the asymmetry of this compound .
  • Applications : Intermediate in peptide synthesis and zwitterionic drug candidates .

(S)-2-Oxoimidazolidine-4-carboxylic Acid (CAS: 41371-53-3)

  • Structure : Five-membered imidazolidine ring with two nitrogen atoms and a ketone.
  • Key Features :
    • Additional nitrogen enables diverse hydrogen bonding, enhancing bioavailability.
    • Used in asymmetric catalysis and chiral ligand design .

2-Oxo-1-pyrrolidineacetic Acid (CAS: 53934-76-2)

  • Structure : Five-membered pyrrolidone ring with an acetic acid side chain.
  • Key Features: Reduced ring strain compared to β-lactams, favoring metabolic stability. Precursor for nootropic agents (e.g., piracetam analogs) .

Comparative Data Table

Compound Ring Size Functional Groups Physical State Key Applications Source
This compound 4 β-lactam, carboxyl, ketone Crystalline Antibiotics, NMDA antagonists
Oxothiazolidinecarboxylic acid 5 Thiazolidine, carboxyl, ketone Not specified Prodrug for cysteine, liver therapeutics
3-Azetidinecarboxylic acid 4 Azetidine, carboxyl Crystalline Peptide intermediates, zwitterionic drugs
2-Oxoimidazolidine-4-carboxylic acid 5 Imidazolidine, carboxyl, ketone Not specified Chiral ligands, asymmetric synthesis
2-Oxo-1-pyrrolidineacetic acid 5 Pyrrolidone, acetic acid Liquid/Solid Nootropics, cognitive enhancers

Biological Activity

4-Oxo-2-azetidinecarboxylic acid, also known as D-Pyroaspartic Acid, is a compound that has garnered attention in biochemical research due to its unique structure and potential applications in medicine and industry. This article explores its biological activity, mechanisms of action, and implications for future research.

Overview of this compound

This compound is classified as a four-membered heterocycle and is an optically active derivative of L-aspartic acid. Its synthesis can be achieved through various methods, including hydrogenation and oxidation of related compounds . The compound serves as a crucial building block in the synthesis of NMDA receptor antagonists and β-lactam antibiotics, highlighting its significance in medicinal chemistry .

The biological activity of this compound is primarily linked to its interactions with enzymes and proteins:

  • NMDA Receptor Antagonism : As a precursor to NMDA receptor antagonists, this compound likely inhibits excitatory synaptic transmission in the central nervous system, which may have therapeutic implications for neurological disorders.
  • Enzyme Inhibition : The compound interacts with β-lactamases, enzymes responsible for antibiotic resistance. It forms covalent bonds with the active site serine residue of these enzymes, leading to their inhibition and enhancing the efficacy of β-lactam antibiotics .
PropertyDescription
Molecular FormulaC₅H₇NO₃
Molecular Weight129.11 g/mol
SolubilityHighly soluble in water
StabilityStable under inert atmosphere at low temperatures (2-8°C)
Interaction with EnzymesForms covalent bonds with β-lactamases

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and potentially influencing processes like apoptosis and proliferation .
  • Protein Synthesis : In yeast models, it has been shown to inhibit protein synthesis after prolonged exposure, indicating its potential role as an inhibitor of amino acid transport systems .

Case Studies

  • Yeast Model Study : A study involving Saccharomyces cerevisiae demonstrated that the addition of L-azetidine 2-carboxylic acid led to rapid deactivation of the general amino acid permease, significantly reducing L-valine uptake without immediately affecting growth rates. This suggests that the compound can alter amino acid transport mechanisms .
  • Antibiotic Precursor Application : Research into the synthesis of β-lactam antibiotics has highlighted the utility of this compound as a precursor for carbapenems, which are critical in combating antibiotic-resistant bacterial strains .

Pharmacokinetics and Safety

The pharmacokinetic profile indicates that this compound is highly soluble in water, facilitating its absorption and distribution in biological systems. Its safety profile remains under investigation; however, preliminary studies suggest low toxicity at therapeutic dosages in animal models .

Q & A

Basic Research Questions

Q. What are the solubility properties of 4-Oxo-2-azetidinecarboxylic acid, and how do they influence experimental design?

The compound exhibits broad solubility in polar organic solvents (e.g., DCM, DMF, DMSO, THF) and water, enabling flexibility in reaction media selection. This property is critical for optimizing reaction conditions in asymmetric synthesis or protein interaction studies. For example, aqueous solubility facilitates biological assays, while organic solvent compatibility supports catalytic applications .

SolventCompatibilityUse Case Example
WaterHighProtein incorporation studies
DMSOHighStock solution preparation
THFModerateOrganometallic reactions

Q. How does the structural asymmetry of this compound impact its reactivity in synthesis?

The molecule contains a strained four-membered azetidine ring with a carboxyl group at C2 and a carbonyl group at C4. This asymmetry allows stereoselective interactions, making it a valuable chiral building block. The oxo group enhances electrophilicity, facilitating nucleophilic additions, while the carboxyl group enables salt formation or coordination in catalytic systems .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Powder Synchrotron X-ray Diffraction : Resolves crystal structure and hydrogen-bonding networks (e.g., O-H···O interactions between carboxyl groups) .
  • NMR Spectroscopy : Assigns stereochemistry via coupling constants (e.g., 1^1H and 13^{13}C analysis of the azetidine ring).
  • Mass Spectrometry : Confirms molecular weight (115.09 g/mol) and purity .

Advanced Research Questions

Q. How can powder synchrotron X-ray diffraction resolve structural ambiguities in this compound?

Synchrotron diffraction provides high-resolution data for solving crystal structures of polycrystalline samples. For this compound, it revealed a monoclinic lattice with hydrogen-bonded dimers, critical for understanding packing effects on stability and solubility. Direct methods analysis confirmed the (S)-configuration and quantified bond angles (e.g., C2-C3-N1 = 89.5°) .

Q. What role does this compound play in asymmetric synthesis as a chiral catalyst?

The compound acts as a chiral auxiliary in enantioselective reactions, such as the synthesis of hydroxybutyrolactones or vitamin D3_3 analogs. Its rigid structure enforces facial selectivity in transition states, enabling high enantiomeric excess (e.g., >90% ee in aldol reactions). Methodological optimization involves tuning solvent polarity and metal coordination (e.g., Zn or Cu catalysts) .

Q. How does this compound serve as a proline analog in protein structure-function studies?

As a non-proteinogenic amino acid, it incorporates into peptides during translation, disrupting proline-dependent folding (e.g., collagen triple helices). Researchers use site-directed mutagenesis or cell-free expression systems to introduce the analog, followed by circular dichroism (CD) or X-ray crystallography to analyze conformational changes .

Q. What are the methodological challenges in synthesizing enantiopure this compound?

Key challenges include:

  • Racemization : Minimized via low-temperature reactions and non-acidic conditions.
  • Ring Strain : Controlled by stepwise ring-closing metathesis or [2+2] cycloadditions.
  • Purification : Chiral chromatography (e.g., amylose-based columns) ensures >98% enantiopurity .

Q. How do hydrogen-bonding patterns influence the stability of this compound in solid-state formulations?

Synchrotron data shows intermolecular O-H···O bonds between carboxyl groups, forming dimers that enhance thermal stability (decomposition >200°C). This is critical for designing solid catalysts or controlled-release drug formulations .

Q. What computational approaches predict the reactivity of this compound in organocatalytic systems?

Density Functional Theory (DFT) models simulate transition states to identify favorable reaction pathways. For example, calculations reveal that the oxo group stabilizes enolate intermediates in Michael additions, aligning with experimental yields .

Q. How does the compound interact with metalloenzymes in biocatalytic applications?

The carboxyl group chelates metal ions (e.g., Zn2+^{2+} in dehydrogenase complexes), modulating enzyme activity. Kinetic assays (e.g., stopped-flow spectroscopy) quantify binding affinities, while mutagenesis studies identify active-site residues critical for coordination .

Properties

IUPAC Name

4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMLLKKKHCTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392950
Record name 4-oxo-2-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98019-65-9
Record name 4-oxo-2-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxoazetidine-2-carboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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